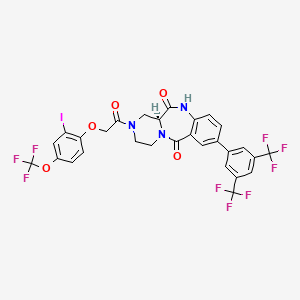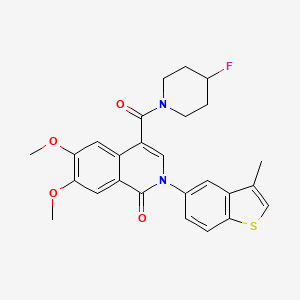![molecular formula C19H23N5O3 B10856290 (7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QR-6401 is a macrocyclic cyclin-dependent kinase 2 (CDK2) inhibitor. It is known for its potent antitumor activity, particularly in ovarian cancer models. QR-6401 is an orally active compound that selectively inhibits CDK2, a protein kinase involved in cell cycle regulation .
Métodos De Preparación
QR-6401 was discovered through a combination of generative models and structure-based drug design. The synthetic route starts with a linear CDK2 inhibitor compound, which is then cyclized to form the macrocyclic structure of QR-6401. The cyclization involves connecting a pyridine ring and an amide nitrogen with a linker of 4-6 atoms . The process includes molecular docking to predict binding modes and optimize the structure for high activity and stability .
Análisis De Reacciones Químicas
QR-6401 undergoes various chemical reactions, including:
Oxidation: QR-6401 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The compound can be reduced, particularly at the amide and pyridine moieties.
Substitution: QR-6401 can undergo substitution reactions, especially at the pyridine ring, where different substituents can be introduced to modify its activity and selectivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
QR-6401 has several scientific research applications:
Cancer Research: QR-6401 is primarily used in cancer research due to its potent antitumor activity.
Drug Development: The compound serves as a lead molecule for developing new CDK2 inhibitors with improved efficacy and safety profiles.
Biological Studies: QR-6401 is used to study the role of CDK2 in cell cycle regulation and its implications in cancer progression.
Mecanismo De Acción
QR-6401 exerts its effects by selectively inhibiting CDK2. CDK2 is a serine-threonine kinase that interacts with cyclin E1 to regulate the cell cycle. By inhibiting CDK2, QR-6401 disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparación Con Compuestos Similares
QR-6401 is unique due to its macrocyclic structure, which provides high selectivity and potency. Similar compounds include:
PF-07104091: A linear CDK2 inhibitor from which QR-6401 was derived.
CDK4/6 Inhibitors: Such as palbociclib and ribociclib, which target different cyclin-dependent kinases but share a similar mechanism of action.
QR-6401 stands out due to its high selectivity for CDK2 and its potent antitumor activity in ovarian cancer models .
Propiedades
Fórmula molecular |
C19H23N5O3 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one |
InChI |
InChI=1S/C19H23N5O3/c25-19-21-13-7-15(8-13)26-10-12-2-1-3-17(20-12)22-18-9-16(23-24-18)11-4-5-14(6-11)27-19/h1-3,9,11,13-15H,4-8,10H2,(H,21,25)(H2,20,22,23,24)/t11-,13?,14+,15?/m0/s1 |
Clave InChI |
LAQCQSKKZIRXFW-HRNJWANLSA-N |
SMILES isomérico |
C1C[C@@H]2C[C@H]1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2 |
SMILES canónico |
C1CC2CC1C3=CC(=NN3)NC4=CC=CC(=N4)COC5CC(C5)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



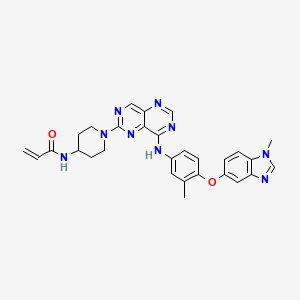
amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)
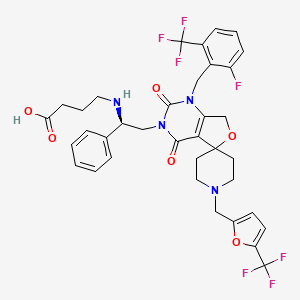
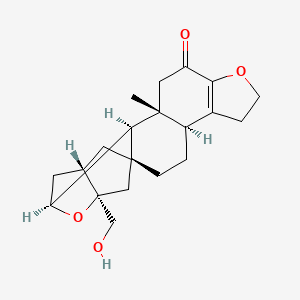
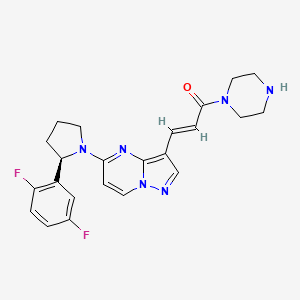
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)

![[(1S)-7-ethoxy-6-methoxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-morpholin-4-yl-methanone](/img/structure/B10856280.png)
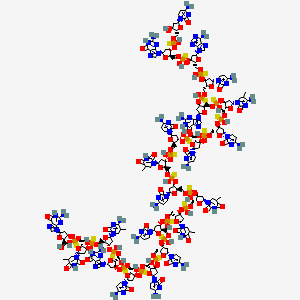
![2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
![(5-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone](/img/structure/B10856305.png)
